molecular formula C₁₀H₁₆ClNO B1151775 (R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride

Cat. No.: B1151775
M. Wt: 201.69
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing an azide and an alkyne group. The reaction is often catalyzed by palladium or copper catalysts under mild conditions . The resulting azabicyclo compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride is unique due to its specific bicyclic structure and the presence of the prop-2-ynoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C₁₀H₁₆ClNO

Molecular Weight

201.69

Synonyms

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride; 

Origin of Product

United States

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